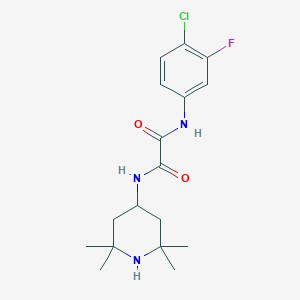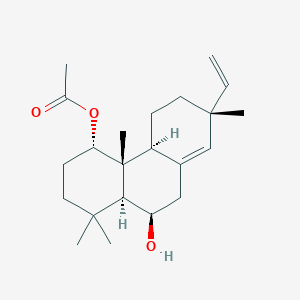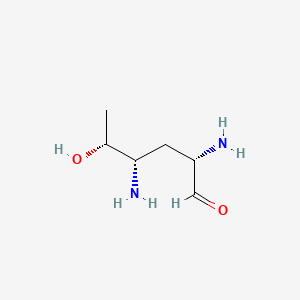
m-PEG9-acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
m-PEG9-acid is a PEG derivative containing a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media.
Aplicaciones Científicas De Investigación
Biomedical and Biotechnological Applications
m-PEG9-acid, a derivative of polyethylene glycol (PEG), is used in tailoring molecular properties for specific applications. Its biomedical applications include modifying therapeutic proteins with PEG to reduce immunoreactivity, prolong clearance times, and improve biostability. This modification also increases solubility and activity of enzymes in organic solvents, extending their potential in organic syntheses and biotransformation processes (Inada et al., 1995).
Nanotechnology in Cardiovascular Diseases
In cardiovascular research, m-PEG9-acid is utilized in the development of molecularly imprinted nanoparticles. These nanoparticles target matrix metalloproteinase (MMP) activation and expression in failing human myocardium, a significant therapeutic target for heart disease (Villano et al., 2022).
Gas Phase Macromolecule Conformation
In a study of macromolecule conformation in the gas phase, m-PEG9-acid was used in the analysis of polyethylene glycol polymers. This research is crucial for understanding the structural dynamics of macromolecules under different conditions (von Helden et al., 1995).
Shear Thickening Fluid and Impact Resistance
m-PEG9-acid has applications in enhancing the impact resistance of materials. Its use in synthesizing shear thickening fluids (STFs) significantly improves the impact resistance performance of certain fabrics, demonstrating its potential in protective gear and materials engineering (Ghosh et al., 2020).
Drug Delivery Systems
In drug delivery, m-PEG9-acid is employed in the development of targeted nanoparticles for cancer therapy. These nanoparticles are designed for pH-sensitive release, enhancing therapeutic effects while minimizing damage to normal cells (Cheng et al., 2017).
Peptide and Protein Modification
The modification of peptides and proteins with m-PEG9-acid is significant for various pharmaceutical and biotechnical applications. This includes shielding antigenic and immunogenic epitopes and altering biodistribution by increasing the apparent size of polypeptides (Roberts et al., 2002).
Cytotoxicity Studies
Cytotoxicity studies of m-PEG9-acid and its derivatives provide essential insights into the potential hazards of these materials in biomedical research, guiding safer application in future studies (Liu et al., 2017).
Photoreactive Materials
m-PEG9-acid is utilized in the study of photoreactive materials. Its effects on the photorheological behavior of viscoelastic wormlike micelles have been investigated, contributing to the understanding of dynamic material properties under light exposure (Aikawa et al., 2013).
Genome Editing
In genome editing, m-PEG9-acid-based nanocarriers have been developed for the delivery of CRISPR/Cas9 complexes, demonstrating potential for targeted gene engineering and biomedical research (Yue et al., 2018).
Photo-Cross-Linking Hydrogels
m-PEG9-acid is involved in the synthesis of photo-cross-linkable hydrogels, which have significant applications in biochemical and biomedical fields due to their reversible and responsive properties (Zheng et al., 2002).
Propiedades
Nombre del producto |
m-PEG9-acid |
|---|---|
Fórmula molecular |
C20H40O11 |
Peso molecular |
456.53 |
Nombre IUPAC |
2,5,8,11,14,17,20,23,26-nonaoxanonacosan-29-oic acid |
InChI |
InChI=1S/C20H40O11/c1-23-4-5-25-8-9-27-12-13-29-16-17-31-19-18-30-15-14-28-11-10-26-7-6-24-3-2-20(21)22/h2-19H2,1H3,(H,21,22) |
Clave InChI |
HVDSDOIAPZITDA-UHFFFAOYSA-N |
SMILES |
OC(CCOCCOCCOCCOCCOCCOCCOCCOCCOC)=O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
m-PEG9-acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![9-[Tert-butyl(dimethyl)silyl]oxy-1,2,3,4-tetrahydrochromeno[3,4-b]pyridin-5-one](/img/structure/B1192998.png)